![molecular formula C19H18N4O3 B2509323 4-氧代-N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-4-苯基丁酰胺 CAS No. 1903307-56-1](/img/structure/B2509323.png)

4-氧代-N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

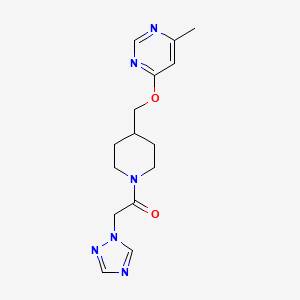

The compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide is a derivative of 4-oxobenzo[d]1,2,3-triazin, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of multiple functional groups that are characteristic of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related 4-oxobenzo[d]1,2,3-triazin derivatives has been reported, where these compounds were synthesized and screened for their biological activities. For instance, derivatives bearing a pyridinium moiety were synthesized and showed good inhibitory activity against acetylcholinesterase (AChE), which is a key enzyme involved in neurological functions . Although the exact synthesis of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide is not detailed, similar synthetic routes may be employed involving cyclocondensation reactions and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques are crucial for determining the structure of novel compounds and confirming the presence of specific functional groups. X-ray crystallography has also been used to determine the precise three-dimensional arrangement of atoms within a molecule .

Chemical Reactions Analysis

The chemical reactivity of the 4-oxobenzo[d]1,2,3-triazin derivatives is influenced by the presence of the triazine ring and the substituents attached to it. These compounds can participate in various chemical reactions, which may include interactions with biological targets such as enzymes. For example, some derivatives have been found to inhibit AChE through a mixed-type inhibition mode, indicating that they can bind to multiple sites on the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of aromatic rings, amide groups, and other substituents can affect properties such as solubility, stability, and reactivity. The biological evaluation of these compounds often includes their inhibitory activities against enzymes, neuroprotective activities, and anticancer activities, which are influenced by their chemical properties . The low anti-BuChE activity of some derivatives, except for certain compounds, suggests specificity in their mode of action . Additionally, the anticancer activity of related compounds has been evaluated against various cancer cell lines, with some showing significant potential .

科学研究应用

阿尔茨海默病研究

该化合物已显示出作为潜在的抗阿尔茨海默病药物的希望。 研究人员合成了带有吡啶鎓部分的新型衍生物,例如6j,它对乙酰胆碱酯酶 (AChE) 表现出最高的抑制活性 。AChE 抑制在管理阿尔茨海默病中至关重要,因为它有助于维持大脑中乙酰胆碱的水平。

神经保护活性

化合物6j已证明对 PC12 细胞中 H2O2 诱导的氧化应激具有显着的神经保护活性 。该特性表明它在保护神经元免受损伤和促进整体脑健康方面的潜力。

丁酰胆碱酯酶 (BuChE) 抑制

虽然大多数合成化合物对 AChE 表现出良好的抑制活性,但它们的抗 BuChE 活性普遍较低。 然而,6i 脱颖而出,因为它表现出与多奈哌齐 (donepezil) 相当甚至更高的 BuChE 抑制活性,多奈哌齐是一种用于治疗阿尔茨海默病的标准药物 .

抗肿瘤特性

虽然没有广泛研究,但相关化合物已显示出对各种癌细胞系的中等抑制 。进一步研究该化合物的抗肿瘤潜力可能具有价值。

苯并喹啉衍生物的合成

该化合物的结构与苯并喹啉衍生物密切相关。 例如,1,2,3,4-四氢-4-氧代-10-氯苯并[g]喹啉是由类似的前体合成的 。了解其在喹啉化学中的作用可能会带来新的应用。

作用机制

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . It has been found to exhibit a mixed-type inhibition mode, meaning it can bind to the enzyme whether the substrate (acetylcholine) is attached or not . This compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels, which can have neuroprotective effects . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s, where there is a deficiency of acetylcholine.

生化分析

Biochemical Properties

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine and butyrylcholine, respectively . The compound exhibits inhibitory activity against these enzymes, which can lead to increased levels of acetylcholine and butyrylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. Additionally, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide has been shown to interact with other proteins involved in cellular signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide on various types of cells and cellular processes are profound. This compound has been observed to inhibit cell proliferation in certain cancer cell lines, such as breast cancer cells . By inhibiting key enzymes and proteins involved in cell cycle regulation and apoptosis, the compound can induce cell cycle arrest and promote programmed cell death. Furthermore, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide influences cell signaling pathways, including those related to gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of action of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide involves several key interactions at the molecular level. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity . This inhibition is achieved through a mixed-type inhibition mode, where the compound interacts with both the catalytic site and peripheral anionic site of the enzymes . Additionally, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity against target enzymes and proteins . Long-term studies have shown that prolonged exposure to 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit acetylcholinesterase and butyrylcholinesterase activity, leading to enhanced cholinergic signaling and improved cognitive function . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active metabolites that retain inhibitory activity against target enzymes. Additionally, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide can affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical reactions .

Transport and Distribution

The transport and distribution of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, facilitating its entry into target cells . Once inside the cells, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide can accumulate in specific cellular compartments, where it exerts its inhibitory effects on enzymes and proteins . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide may localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins . Additionally, the compound may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and proteins involved in cellular signaling and metabolism .

属性

IUPAC Name |

4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-17(14-6-2-1-3-7-14)10-11-18(25)20-12-13-23-19(26)15-8-4-5-9-16(15)21-22-23/h1-9H,10-13H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEGHTPNXWPKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)

![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)